molecular formula C15H16N4O5S B11016167 Methyl 3-{[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-5-nitrobenzoate

Methyl 3-{[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-5-nitrobenzoate

Cat. No.: B11016167
M. Wt: 364.4 g/mol
InChI Key: AGDDRJOVEWEYPU-UHFFFAOYSA-N
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Description

Methyl 3-{[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-5-nitrobenzoate is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a nitro group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-5-nitrobenzoate typically involves multiple steps. One common route includes the nitration of methyl benzoate to introduce the nitro group, followed by the formation of the thiadiazole ring through cyclization reactions involving appropriate precursors. The final step often involves the coupling of the thiadiazole derivative with the nitrobenzoate ester under specific conditions such as the presence of a base or a catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of high-purity reagents. The scalability of the synthesis process is crucial for industrial applications, and methods such as solvent extraction and crystallization are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-5-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as lithium aluminum hydride for reduction reactions, and bases like sodium hydroxide for hydrolysis. Catalysts such as palladium on carbon may be used for hydrogenation reactions .

Major Products Formed

The major products formed from these reactions include amines, carboxylic acids, and substituted thiadiazole derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 3-{[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-5-nitrobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-{[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The thiadiazole ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-{[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-5-nitrobenzoate is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This differentiates it from other nitrobenzoate derivatives that lack this ring structure .

Properties

Molecular Formula

C15H16N4O5S

Molecular Weight

364.4 g/mol

IUPAC Name

methyl 3-[[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]carbamoyl]-5-nitrobenzoate

InChI

InChI=1S/C15H16N4O5S/c1-8(2)4-12-17-18-15(25-12)16-13(20)9-5-10(14(21)24-3)7-11(6-9)19(22)23/h5-8H,4H2,1-3H3,(H,16,18,20)

InChI Key

AGDDRJOVEWEYPU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN=C(S1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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